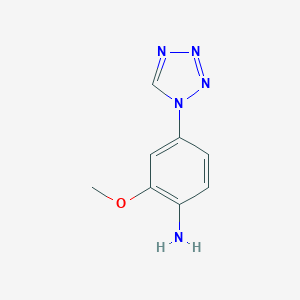

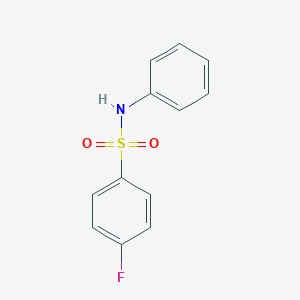

2-methoxy-4-(1H-tetrazol-1-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

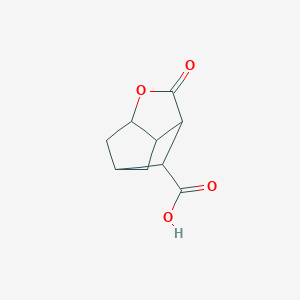

“2-methoxy-4-(1H-tetrazol-1-yl)aniline” is a chemical compound with the CAS Number: 893775-64-9. It has a molecular weight of 191.19 and its IUPAC name is 2-methoxy-4-(1H-tetraazol-1-yl)phenylamine .

Molecular Structure Analysis

The molecular formula of “2-methoxy-4-(1H-tetrazol-1-yl)aniline” is C8H9N5O .Aplicaciones Científicas De Investigación

1. Biological Evaluation of Tetrazole Derivatives

- Application Summary: Tetrazoles are distinguished by a five-membered, doubly unsaturated ring which consists of four nitrogen and one carbon atom. They have a wide range of medicinal activity and potential role in biosciences . This includes analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities .

2. Synthesis and Biological Evaluation of Tetrazole Derivatives

- Application Summary: The compound 2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one is shown to have considerable antimicrobial activity versus the tested microorganisms .

- Results or Outcomes: The exhibited activity was less in comparison to the reference drugs such as fluconazole and ciprofloxacin .

3. Use of Tetrazole in DNA Synthesis

4. Synthesis and Biological Evaluation of 1,2,4-Triazole Benzoic Acid Hybrids

- Application Summary: A series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized and their structures were established by NMR and MS analysis. These hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

- Results or Outcomes: Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with reference drug doxorubicin (19.7 and 22.6 µM, respectively) .

5. Multifaceted Chemistry of Tetrazole

- Application Summary: Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values. They have a wide range of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, and antihypertensive activities .

6. Use of 2-Methoxy-3- (1-methyl-1H-1,2,4-triazol-3-yl)aniline

- Application Summary: 2-Methoxy-3- (1-methyl-1H-1,2,4-triazol-3-yl)aniline is used in the preparation of pyridazines which is a heterodimeric cytokines modulators for treatment of diseases .

7. Synthesis and Biological Evaluation of 1,2,4-Triazole Benzoic Acid Hybrids

- Application Summary: A series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized and their structures were established by NMR and MS analysis. These hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

- Results or Outcomes: Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with reference drug doxorubicin (19.7 and 22.6 µM, respectively) .

8. Multifaceted Chemistry of Tetrazole

- Application Summary: Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values. They have a wide range of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, and antihypertensive activities .

9. Use of 2-Methoxy-3- (1-methyl-1H-1,2,4-triazol-3-yl)aniline

- Application Summary: 2-Methoxy-3- (1-methyl-1H-1,2,4-triazol-3-yl)aniline is used in the preparation of pyridazines which is a heterodimeric cytokines modulators for treatment of diseases .

10. Novel 2- (1- (substitutedbenzyl)-1H-tetrazol-5-yl)-3 …

Safety And Hazards

Propiedades

IUPAC Name |

2-methoxy-4-(tetrazol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-14-8-4-6(2-3-7(8)9)13-5-10-11-12-13/h2-5H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKUGJFJLIZVOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=NN=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415472 |

Source

|

| Record name | 2-methoxy-4-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-4-(1H-tetrazol-1-yl)aniline | |

CAS RN |

893775-64-9 |

Source

|

| Record name | 2-methoxy-4-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)

![5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B182405.png)

![6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B182419.png)